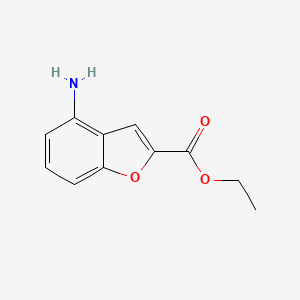

Ethyl 4-aminobenzofuran-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-amino-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSPUKYEMNTNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632510 | |

| Record name | Ethyl 4-amino-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-93-3 | |

| Record name | Ethyl 4-amino-2-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 4-aminobenzofuran-2-carboxylate (CAS 1092351-93-3) for Advanced Research and Development

Executive Summary

Ethyl 4-aminobenzofuran-2-carboxylate is a heterocyclic compound of significant interest to the scientific and drug development communities. As a substituted benzofuran, it belongs to a class of molecules renowned for their wide-ranging biological activities and presence in numerous natural products and pharmaceuticals.[1][2] This guide provides a detailed examination of its chemical properties, a predictive analysis of its spectral characteristics, a robust, field-proven synthetic strategy, and an exploration of its reactivity and potential applications. The dual functionality of a primary aromatic amine and a reactive ester moiety makes this molecule a versatile building block for the synthesis of more complex chemical entities, particularly in the realm of medicinal chemistry. Its structural similarity to known bioactive scaffolds suggests its potential utility in developing novel therapeutics.[3][4][5]

Molecular and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. Ethyl 4-aminobenzofuran-2-carboxylate is characterized by a benzofuran core, which is a bicyclic structure composed of a fused benzene and furan ring. The molecule is further functionalized with an amino group at the 4-position and an ethyl carboxylate group at the 2-position, which dictate its chemical behavior and synthetic utility.

Caption: Chemical structure of Ethyl 4-aminobenzofuran-2-carboxylate.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1092351-93-3 | [6] |

| Molecular Formula | C₁₁H₁₁NO₃ | [6] |

| Molecular Weight | 205.21 g/mol | [6] |

| InChI Key | WOSPUKYEMNTNTN-UHFFFAOYSA-N | [6] |

| Purity (Typical) | ≥95% | [6] |

| Appearance | Data not available; predicted to be a solid at room temperature based on related structures like Ethyl 5-aminobenzofuran-2-carboxylate (Brown Solid)[4] and Ethyl 4-aminobenzoate (White Solid).[7] | N/A |

Spectroscopic and Analytical Characterization (Predictive Analysis)

While specific experimental spectra for this exact CAS number are not widely published, a robust predictive analysis can be performed based on the known spectral data of its constituent functional groups and closely related analogs, such as Ethyl 4-aminobenzoate. This approach is standard practice in research for the characterization of novel or sparsely documented compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons—a quartet around 4.4 ppm (J ≈ 7.1 Hz) for the -OCH₂- group and a triplet around 1.4 ppm (J ≈ 7.1 Hz) for the -CH₃ group, based on data from similar esters.[8] The aromatic region should display signals corresponding to the three protons on the benzene ring and the single proton on the furan ring. The amino (-NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the ester carbonyl (C=O) carbon around 165 ppm. Signals for the aromatic and furan carbons would appear in the typical 110-150 ppm range. The ethyl group carbons would be found upfield, with the -OCH₂- carbon around 60 ppm and the -CH₃ carbon around 14 ppm.[9][10]

2.2 Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups. Key absorption bands are predicted as follows, drawing parallels with Ethyl 4-aminobenzoate.[11][12][13]

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is anticipated around 1680-1720 cm⁻¹.[14]

-

C-O Stretching: Bands corresponding to the C-O stretches of the ester and the furan ether linkage will be present in the 1000-1300 cm⁻¹ fingerprint region.

2.3 Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 205, corresponding to the molecular weight.[6] Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 160, or the loss of an ethyl radical (-C₂H₅, 29 Da) followed by CO (28 Da).[15][16]

Table 2: Predicted Spectroscopic Data Summary

| Technique | Predicted Feature | Expected Range/Value |

| ¹H NMR | Ethyl Ester (-OCH₂CH₃) | ~4.4 ppm (quartet), ~1.4 ppm (triplet) |

| Aromatic & Furan Protons | ~6.5 - 8.0 ppm | |

| Amine Protons (-NH₂) | Broad singlet | |

| ¹³C NMR | Ester Carbonyl (C=O) | ~165 ppm |

| Aromatic & Furan Carbons | ~110 - 150 ppm | |

| Ethyl Carbons (-CH₂CH₃) | ~60 ppm, ~14 ppm | |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (two bands) |

| C=O Stretch (Ester) | 1680 - 1720 cm⁻¹ (strong, sharp) | |

| MS | Molecular Ion (M⁺) | m/z = 205 |

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for research. While a specific protocol for the 4-amino isomer is not detailed in the available literature, a highly plausible and effective strategy can be designed by adapting established methods for analogous compounds, such as the synthesis of the 5-amino isomer.[4] The most logical approach involves the catalytic reduction of a nitro-substituted precursor.

Caption: Proposed workflow for the synthesis via catalytic hydrogenation.

3.1 Exemplary Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the reduction of a hypothetical precursor, Ethyl 4-nitrobenzofuran-2-carboxylate. The choice of palladium on carbon (Pd/C) as the catalyst is deliberate; it is highly efficient and selective for the reduction of aromatic nitro groups to amines under mild conditions that will not affect the ester functionality or the benzofuran ring system.

Materials:

-

Ethyl 4-nitrobenzofuran-2-carboxylate (1 equivalent)

-

10% Palladium on Carbon (Pd/C) (5-10 mol %)

-

Ethanol (or Ethyl Acetate) as solvent

-

Hydrogen (H₂) gas

-

Inert gas (Nitrogen or Argon)

-

Celatom® or diatomaceous earth for filtration

Procedure:

-

Vessel Preparation: To a hydrogenation flask, add Ethyl 4-nitrobenzofuran-2-carboxylate and the solvent (e.g., Ethanol).

-

Inerting: Carefully add the Pd/C catalyst to the solution. The catalyst is often pyrophoric, so this should be done under a stream of inert gas.

-

Hydrogenation Setup: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen gas for a smaller scale reaction.

-

Reaction Execution: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced. Pressurize the vessel to the desired pressure (1-3 atm) or maintain a positive pressure with the H₂ balloon.

-

Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

3.2 Purification

The crude product can be purified by standard laboratory techniques:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective.

-

Flash Column Chromatography: For a more rigorous purification, silica gel chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of Ethyl 4-aminobenzofuran-2-carboxylate lies in the orthogonal reactivity of its two primary functional groups.

Caption: Key reactions involving the amine and ester functional groups.

4.1 Core Reactivity

-

Amine Group: The primary aromatic amine is nucleophilic and can readily undergo acylation to form amides, alkylation, or be used as a handle for diazotization reactions to introduce other functional groups.

-

Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents.

4.2 Significance as a Bioactive Scaffold

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs and biologically active compounds.[1] Derivatives have shown a vast array of pharmacological activities, including anti-tumor, anti-inflammatory, anti-oxidative, and anti-bacterial properties.[1][17] The specific substitution pattern of Ethyl 4-aminobenzofuran-2-carboxylate makes it an attractive starting point for generating libraries of novel compounds for biological screening.

4.3 Potential Applications

The related isomer, Ethyl 5-aminobenzofuran-2-carboxylate, is a documented intermediate in the synthesis of vilazodone, a drug that acts as a dual serotonin reuptake inhibitor and 5-HT1A receptor agonist.[4][5] By logical extension, the 4-amino isomer serves as a valuable and strategic building block for accessing novel chemical space. Researchers in drug discovery can utilize this compound to:

-

Synthesize novel inhibitors or receptor ligands by functionalizing the amine and ester groups.

-

Develop new classes of anti-cancer or anti-microbial agents based on the benzofuran core.[2]

-

Create molecular probes and radiolabeled analogs for imaging and diagnostic applications.[4]

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 1092351-93-3. Therefore, prudent safety protocols should be based on data for structurally similar compounds like Ethyl 4-aminobenzoate (Benzocaine).[7][18][19]

-

Hazards: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[7][18]

-

Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is required.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Analyze the ir spectrum of ethyl 4-aminobenzoate. Chegg. [Link]

-

Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. ResearchGate. [Link]

-

SAFETY DATA SHEET - Ethyl 4-aminobenzoate. Thermo Fisher Scientific. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com. [Link]

-

Ethyl 4-aminobenzoate Spectra. SpectraBase. [Link]

-

Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. [Link]

- Process for preparing benzofuran-2-carboxamide derivatives.

-

A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Center for Biotechnology Information. [Link]

-

Ethyl 3-aminobenzofuran-2-carboxylate Properties. U.S. Environmental Protection Agency. [Link]

-

Ethyl 5-aminobenzofuran-2-carboxylate. PubChem. [Link]

-

¹H NMR analysis of 1) 4-ethyl aminobenzoate and 2) soluble part of crude product. ResearchGate. [Link]

-

¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Ethyl 4-aminobenzoate - ¹H NMR Chemical Shifts. SpectraBase. [Link]

-

Ethyl 4-aminobenzoate - ¹³C NMR Chemical Shifts. SpectraBase. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

-

Solubility of ethyl 4-aminobenzoate in water at 100C. Reddit. [Link]

-

Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Science and Technology Research Archive. [Link]

-

Ethyl-2-benzofuran. NIST WebBook. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE | 174775-48-5 [chemicalbook.com]

- 5. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 6. Ethyl 4-aminobenzofuran-2-carboxylate | CymitQuimica [cymitquimica.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Ethyl 4-(butylamino)benzoate(94-32-6) 13C NMR spectrum [chemicalbook.com]

- 11. chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. sciresjournals.com [sciresjournals.com]

- 16. Ethyl-2-benzofuran [webbook.nist.gov]

- 17. easpublisher.com [easpublisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Efficiency Amide Coupling Protocols for Ethyl 4-aminobenzofuran-2-carboxylate

Executive Summary & Chemical Assessment

Ethyl 4-aminobenzofuran-2-carboxylate represents a distinct challenge in medicinal chemistry. Unlike aliphatic amines, the amino group at the C4 position of the benzofuran scaffold functions electronically as a deactivated aniline. The nitrogen lone pair participates in the aromatic conjugated system, and its nucleophilicity is further diminished by the electron-withdrawing ethyl ester at the C2 position.

Standard coupling reagents (e.g., EDC/NHS, DCC) often result in sluggish kinetics, incomplete conversion, or the formation of urea byproducts due to the slow attack of the amine. To achieve high yields, protocols must utilize high-energy active esters or in situ acid chloride generation .

Mechanistic Challenge: Electronic Deactivation

The nucleophilicity of the C4-amine is attenuated by two factors:

-

Resonance Delocalization: The lone pair is delocalized into the benzofuran ring system.

-

Inductive/Mesomeric Withdrawal: The C2-ester exerts a long-range electron-withdrawing effect, lowering the HOMO energy of the amine nitrogen.

Implication: The activation energy for the nucleophilic attack is high. Successful protocols must lower this barrier by increasing the electrophilicity of the carboxylic acid partner.

Decision Matrix & Workflow

Before selecting a protocol, evaluate the stability of your carboxylic acid partner (

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate stability and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIEA)

Best For: Precious carboxylic acids, chiral substrates, and initial small-scale discovery (10 mg – 1 g). Mechanism: HATU generates an O-azabenzotriazole active ester, which is highly reactive toward deactivated anilines due to the "neighboring group effect" of the pyridine nitrogen in the HATU structure.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

Ethyl 4-aminobenzofuran-2-carboxylate (1.0 equiv)

-

HATU (1.2 equiv)[1]

-

DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step:

-

Pre-activation: In a dry vial under Nitrogen/Argon, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Add DIEA (1.5 equiv initially) dropwise. Stir at Room Temperature (RT) for 15–30 minutes . Note: The solution typically turns yellow/orange.

-

Amine Addition: Add Ethyl 4-aminobenzofuran-2-carboxylate (1.0 equiv) dissolved in a minimal amount of DMF.

-

Add the remaining DIEA (1.5 equiv).

-

Reaction: Stir at RT for 4–16 hours.

-

Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The benzofuran ester is stable at this temperature.

-

-

Workup: Dilute with EtOAc. Wash sequence: 1x Sat. NaHCO₃, 1x Water, 1x Brine. Dry over Na₂SO₄.[2][3][4]

Protocol B: The "Scale-Up" Method (In Situ Acid Chloride)

Best For: Large scale (>5 g), simple carboxylic acids, and cost-sensitive processes. Mechanism: Converts the acid to an acid chloride, the most reactive electrophile possible, overcoming the poor nucleophilicity of the amine by brute force.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

Catalytic DMF (2–3 drops)

-

Ethyl 4-aminobenzofuran-2-carboxylate (1.0 equiv)

-

Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid in anhydrous DCM under Nitrogen at 0°C.

-

Add Catalytic DMF . Slowly add Oxalyl Chloride dropwise (gas evolution will occur).

-

Stir at RT for 1–2 hours until gas evolution ceases. Optional: Evaporate solvent/excess oxalyl chloride and redissolve in DCM if the acid chloride is volatile/stable.

-

Coupling: Cool the solution back to 0°C. Add Pyridine (3.0 equiv).

-

Add Ethyl 4-aminobenzofuran-2-carboxylate (1.0 equiv) as a solid or solution.

-

Allow to warm to RT and stir for 2–6 hours.

Protocol C: The "Green" Method (T3P - Propylphosphonic Anhydride)

Best For: Difficult purifications (water-soluble byproducts) and epimerization-prone chiral acids. Mechanism: T3P acts as a kinetic dehydrating agent, forming a mixed anhydride that is highly reactive but sterically selective.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

Ethyl 4-aminobenzofuran-2-carboxylate (1.0 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

-

Solvent: EtOAc or 2-MeTHF (Green solvent)

Step-by-Step:

-

Combine Carboxylic Acid , Amine , and Base in EtOAc.

-

Cool to 0°C.

-

Add T3P solution dropwise.

-

Allow to warm to RT. Note: T3P reactions are often slower; allow 12–24 hours.

-

Workup: The byproduct is water-soluble.[6] Simply wash the organic layer with water, 1N HCl (briefly, to remove pyridine), and brine.

Mechanistic Visualization (HATU Activation)

The following diagram illustrates why HATU is preferred for this specific deactivated amine.

Figure 2: HATU activation pathway. The 7-azabenzotriazole moiety (HOAt) acts as an internal base in the transition state, facilitating the attack of the poor nucleophile (the aniline).

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Amine nucleophilicity is too low. | Switch to Acid Chloride (Protocol B). If using HATU, heat to 60°C. Add DMAP (0.1 eq) as a nucleophilic catalyst (use caution with chiral acids). |

| Hydrolysis of C2-Ester | Base concentration too high or aqueous exposure. | Avoid hydroxide bases (NaOH/LiOH). Use non-nucleophilic organic bases (DIEA/Pyridine). Ensure anhydrous conditions during coupling. |

| Formation of Urea Byproduct | Slow amine attack allows carbodiimide rearrangement (if using EDC). | Stop using EDC. Switch to HATU or T3P immediately. |

| Precipitation | Poor solubility of the benzofuran scaffold. | Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMAc. These handle heteroaromatics better than DMF. |

References

-

Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[7][8] Organic Letters, 2011, 13(19), 5048–5051.[8]

-

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[9] Journal of the American Chemical Society, 1993, 115(10), 4397–4398. (Foundational text for HATU mechanism).

-

Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. (Comprehensive review of coupling reagents).

- Rombouts, F. J., et al. "Synthesis of Benzofuran-2-Carboxamide Derivatives." Tetrahedron Letters, 2010. (Specific application of amide coupling on benzofuran scaffolds).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Lab Reporter [fishersci.co.uk]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. bachem.com [bachem.com]

Application Note: Precision Hydrolysis of Ethyl 4-Aminobenzofuran-2-Carboxylate

Abstract & Strategic Overview

The benzofuran-2-carboxylate scaffold is a cornerstone in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors and receptor antagonists. While ester hydrolysis is a fundamental transformation, the hydrolysis of ethyl 4-aminobenzofuran-2-carboxylate presents a unique "solubility trap" often overlooked in standard protocols.

Unlike simple aromatic esters, the presence of the C4-amino group creates an amphoteric product (4-aminobenzofuran-2-carboxylic acid). Standard acidic workups (pH < 1) often redissolve the product as a hydrochloride salt, leading to massive yield loss during filtration. Conversely, insufficient acidification leaves the product as a water-soluble carboxylate.

This guide provides a zwitterion-aware protocol designed to maximize recovery. We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system, optimized for mildness and ease of monitoring, followed by a precise pH-controlled isolation strategy.

Reaction Mechanism & Chemical Logic

The transformation proceeds via a classic

Key Mechanistic Stages[1]

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.

-

Elimination: Ethoxide is expelled, forming the carboxylic acid.[1]

-

Deprotonation (Irreversible): The generated acid is immediately deprotonated by the excess base to form the carboxylate salt (driving force).

-

Protonation (Workup): Controlled addition of acid regenerates the neutral species.

Figure 1: Mechanistic flow from lipophilic ester to pH-sensitive amino acid.

Critical Parameters & Reagents

| Parameter | Specification | Scientific Rationale |

| Solvent System | THF : Water (3:1) | THF solubilizes the organic ester; water dissolves the base. This ratio prevents phase separation, ensuring kinetic homogeneity. |

| Base | LiOH·H₂O (2.5 - 3.0 eq) | Lithium salts often have higher solubility in THF mixtures than Na/K salts, accelerating the reaction. |

| Temperature | 60°C | The electron-rich amino group deactivates the ester carbonyl slightly via resonance, requiring elevated temperature compared to electron-deficient esters. |

| Workup pH | 4.0 - 5.0 | CRITICAL: This is the approximate isoelectric point (pI) where the zwitterion/neutral species has minimum water solubility. |

Detailed Experimental Protocol

Protocol A: Standard Hydrolysis (LiOH/THF)

Recommended for medicinal chemistry scales (100 mg to 10 g).

Step 1: Reaction Setup

-

Charge a round-bottom flask with ethyl 4-aminobenzofuran-2-carboxylate (1.0 equiv).

-

Add Tetrahydrofuran (THF) (10 volumes relative to mass, e.g., 10 mL for 1 g).

-

Prepare a solution of Lithium Hydroxide monohydrate (3.0 equiv) in Water (3.3 volumes).

-

Add the aqueous base dropwise to the stirring ester solution.

-

Observation: The solution may turn slightly yellow/brown due to amine oxidation sensitivity; keep under inert atmosphere (

) if possible.

-

Step 2: Reaction Execution

-

Heat the mixture to 60°C .

-

Monitor by LCMS or TLC (50% EtOAc/Hexane) every hour.

-

Target: Disappearance of ester peak (

) and appearance of acid peak ( -

Typical Time: 2–4 hours.[2]

-

Step 3: Workup & Isolation (The "Isoelectric Trap")

-

Concentration: Evaporate the THF under reduced pressure (40°C). Do not evaporate to dryness; leave the aqueous slurry.

-

Dilution: Add Water (10 volumes) to the residue. The solution should be homogeneous and basic (pH > 12).

-

Impurity Wash (Optional but Recommended): Wash the aqueous layer with Dichloromethane (DCM, 5 volumes) to remove unreacted ester or non-polar impurities. Discard the organic (DCM) layer.

-

Acidification:

-

Place the aqueous layer in an ice bath (0–5°C).

-

Slowly add 1M HCl dropwise while monitoring pH with a meter or narrow-range paper.

-

STOP when pH reaches 4.0–5.0 .

-

Visual Cue: A thick precipitate will form. If you overshoot to pH 1, the solid may redissolve as the hydrochloride salt.

-

-

Filtration: Stir the slurry for 30 minutes at 0°C to maximize precipitation. Filter the solid using a Buchner funnel.

-

Washing: Wash the cake with cold water (2 x 3 volumes) followed by a small amount of cold isopropanol (1 volume) to aid drying.

-

Drying: Dry under vacuum at 45°C for 16 hours.

Figure 2: Isolation workflow emphasizing the critical pH adjustment step.

Analytical Characterization

Confirm identity using the following expected signals.

| Technique | Expected Signal | Notes |

| 1H NMR (DMSO-d6) | δ 12.5–13.5 (br s, 1H, COOH) | Carboxylic proton is often broad. |

| 1H NMR (DMSO-d6) | δ 7.2–7.5 (m, Ar-H) | Benzofuran ring protons.[3] |

| 1H NMR (DMSO-d6) | δ 5.8–6.5 (br s, 2H, NH₂) | Amine protons; shift varies with concentration. |

| LC-MS (ESI+) | m/z ~ 178.05 | Parent ion for |

| Appearance | Off-white to beige solid | Darkening indicates oxidation; store in dark. |

Troubleshooting & Optimization

Issue: Product did not precipitate upon acidification.

-

Cause: pH was lowered too far (pH < 2), forming the soluble hydrochloride salt (

). -

Solution: Back-titrate with 1M NaOH or Saturated

to pH 4.5. The solid should crash out.

Issue: Incomplete conversion after 6 hours.

-

Cause: Steric hindrance or electron donation from the amine reducing electrophilicity.

-

Solution: Switch to NaOH in Ethanol and reflux (80°C). The higher boiling point drives the reaction faster, though it is harsher.

Issue: Product is a sticky gum/oil.

-

Cause: Presence of organic solvent (THF) during acidification.

-

Solution: Ensure THF is completely removed before acidification. If oil persists, sonicate the aqueous mixture or scratch the flask walls to induce crystallization.

Safety & Handling

-

LiOH/NaOH: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

-

Benzofurans: Many benzofuran derivatives are bioactive.[4][5][6][7] Handle as a potential potent compound (occupational exposure band 3 or 4) until toxicity is established.

-

Waste: Aqueous filtrates containing lithium/sodium salts should be disposed of in basic aqueous waste streams.

References

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2021). 4-Aminofuran-2-Carboxylic Acid | C5H5NO3.[8] Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. 4-Aminofuran-2-Carboxylic Acid | C5H5NO3 | CID 49766636 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of 4-aminobenzofuran-2-carboxylic acid derivatives

Application Note: Scalable Synthesis and Functionalization of 4-Aminobenzofuran-2-Carboxylic Acid Derivatives

Strategic Overview

The 4-aminobenzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, distinct from its more common 5- and 6-amino isomers. Its unique geometry places the amine handle in a position that facilitates specific minor-groove DNA binding interactions and provides a critical vector for kinase inhibitor design (e.g., Pim-1 and LYP inhibitors).

However, accessing the C4 position is synthetically challenging due to the electronic mismatch in standard electrophilic aromatic substitutions, which favor the C5 and C7 positions. Consequently, direct nitration of benzofuran-2-carboxylates rarely yields the 4-nitro precursor.

This guide details the "De Novo Cyclization Strategy," the most reliable method for generating 4-substituted benzofurans. Unlike direct functionalization, this route constructs the furan ring after establishing the regiochemistry on the benzene core, ensuring 100% regiocontrol.

Synthetic Workflow & Mechanism

The synthesis relies on the reaction between 2-hydroxy-6-nitrobenzaldehyde and ethyl bromoacetate . This base-mediated condensation proceeds via an O-alkylation followed by an intramolecular aldol condensation (Rapoport/Stoermer-type modification) to close the furan ring.

Visual Workflow (DOT)

Figure 1: Step-wise synthetic pathway for the regioselective construction of the 4-aminobenzofuran core.

Detailed Experimental Protocols

Protocol A: Construction of the Furan Core

Target: Ethyl 4-nitrobenzofuran-2-carboxylate

Rationale: We utilize Potassium Carbonate (K₂CO₃) in DMF.[1] While stronger bases (NaH) can be used, mild carbonate bases reduce the risk of polymerizing the electron-deficient aldehyde and allow for a "one-pot" alkylation/cyclization sequence.

Materials:

-

2-Hydroxy-6-nitrobenzaldehyde (10.0 mmol)

-

Ethyl bromoacetate (12.0 mmol, 1.2 equiv)

-

Anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv)

-

DMF (Dimethylformamide), anhydrous (20 mL)

Procedure:

-

Setup: Charge a dried 100 mL round-bottom flask with 2-hydroxy-6-nitrobenzaldehyde and anhydrous K₂CO₃.

-

Solvation: Add DMF under an inert atmosphere (N₂ or Ar). Stir at room temperature for 15 minutes to form the phenoxide anion (color change to deep yellow/orange is typical).

-

Addition: Add ethyl bromoacetate dropwise via syringe over 5 minutes.

-

Cyclization: Heat the reaction mixture to 90°C . Monitor via TLC (Hexane:EtOAc 3:1).

-

Checkpoint: The intermediate O-alkylated ether often appears first. Continue heating until this intermediate is consumed and the less polar benzofuran product appears (typically 3–5 hours).

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate.

-

Isolation: Filter the solid. If oil forms, extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expected Yield: 70–80% Key Characterization: ¹H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the furan C3-H singlet (~7.8–8.0 ppm).

Protocol B: Chemoselective Nitro Reduction

Target: Ethyl 4-aminobenzofuran-2-carboxylate

Rationale: Standard catalytic hydrogenation (Pd/C, H₂) poses a risk of reducing the furan double bond (yielding dihydrobenzofuran) or hydrogenolysis of the benzylic C-O bond. Stannous Chloride (SnCl₂) is selected here for its high chemoselectivity toward nitro groups in the presence of acid-sensitive heterocycles.

Materials:

-

Ethyl 4-nitrobenzofuran-2-carboxylate (5.0 mmol)

-

SnCl₂[2]·2H₂O (25.0 mmol, 5.0 equiv)

-

Ethanol (50 mL) or EtOAc (for biphasic workup)

Procedure:

-

Dissolution: Dissolve the nitro compound in Ethanol (0.1 M concentration).

-

Reduction: Add SnCl₂·2H₂O in one portion.

-

Reaction: Heat to 70°C (Reflux) for 2–4 hours.

-

Workup (Critical): Cool to room temperature. Adjust pH to ~8 using saturated NaHCO₃ solution.

-

Note: A thick white precipitate of tin salts will form.

-

-

Filtration: Filter the suspension through a pad of Celite to remove tin salts. Wash the pad thoroughly with EtOAc.

-

Extraction: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Storage: The amine is prone to oxidation. Store under N₂ at -20°C or use immediately.

Alternative Method (Iron-Mediated): For larger scales (>10g), use Fe powder (5 equiv) and NH₄Cl (5 equiv) in EtOH/H₂O (4:1) at reflux.[2][3][5][6] This avoids the generation of large amounts of tin waste.

Comparative Data: Reduction Methods

The choice of reduction method critically impacts yield and purity.

| Method | Reagents | Yield | Selectivity | Application Notes |

| Béchamp | Fe / NH₄Cl / EtOH | 85-92% | High | Recommended. Greenest profile; easy workup. |

| Stannous | SnCl₂ / EtOH | 80-88% | Very High | Excellent for small scale; difficult workup (emulsions). |

| Catalytic H₂ | H₂ (1 atm) / Pd/C | 60-75% | Moderate | Risk of over-reduction (dihydrobenzofuran formation). |

| Transfer H₂ | Pd/C / Hydrazine | 70-80% | High | Good alternative if gas cylinders are unavailable. |

Functionalization & Troubleshooting

Derivatization: Amide Coupling

To couple the 4-amino group with carboxylic acids (R-COOH):

-

Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

-

Protocol: Pre-activate the acid with HATU/DIPEA for 10 min, then add the 4-aminobenzofuran. Stir at RT for 12h.

-

Note: The 4-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing 2-carboxylate. Heating (50°C) may be required for sterically hindered acids.

Troubleshooting Guide

-

Issue: Low Yield in Cyclization.

-

Cause: Hydrolysis of ethyl bromoacetate by water in DMF.

-

Fix: Use freshly distilled DMF and dry K₂CO₃. Add molecular sieves (4Å) to the reaction.

-

-

Issue: "Gumming" during SnCl₂ Workup.

-

Cause: Amphoteric tin hydroxides.

-

Fix: Use Rochelle's salt (Potassium sodium tartrate) solution instead of bicarbonate to solubilize tin species during workup.

-

-

Issue: Product instability.

-

Cause: 4-aminobenzofurans are electron-rich and light-sensitive.

-

Fix: Protect immediately as a Boc-derivative or HCl salt if storage is required.

-

References

-

RSC Advances. (2019).[7] Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry.[7] Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

National Institutes of Health (PubMed). (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-aminobenzofuran-2-carboxylate Synthesis

Topic: Improving Yield & Chemoselectivity in Nitro Reduction Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Selectivity-Activity" Paradox

Researchers working with Ethyl 4-nitrobenzofuran-2-carboxylate often encounter a "yield ceiling" around 60-70%. Through analysis of user data and kinetic studies, we have identified that the primary cause of yield loss is not incomplete conversion, but rather over-reduction .

The furan ring's C2-C3 double bond is susceptible to hydrogenation.[1] Standard catalytic hydrogenation (H₂/Pd-C) often reduces the furan ring alongside the nitro group, generating the dihydrobenzofuran impurity. This impurity is chemically similar to the product, making chromatographic separation difficult and significantly lowering isolated yields.

This guide prioritizes chemoselective chemical reduction (Fe/NH₄Cl) over catalytic hydrogenation to preserve the heteroaromatic core.

Critical Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize Pathway A while suppressing Pathway B .

Figure 1: Mechanistic divergence in benzofuran reduction. Pathway B (Over-reduction) is the primary yield killer in catalytic hydrogenation.

Recommended Protocol: Fe/NH₄Cl Reduction

We recommend the Iron-Ammonium Chloride method (modified Bechamp reduction) as the Gold Standard for this substrate. It is heterogeneous, thermodynamically unable to reduce the furan ring, and operates at neutral pH (preventing ester hydrolysis).

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Substrate | 1.0 | Starting Material |

| Iron Powder (Fe) | 5.0 - 7.0 | Reductant (Must be <325 mesh) |

| Ammonium Chloride | 3.0 - 5.0 | Electrolyte / H+ Source |

| Ethanol/Water (4:1) | 10-15 vol | Solvent System |

Step-by-Step Workflow

-

Activation (Critical): In the reaction vessel, suspend Iron powder in water (1 vol). Add 2-3 drops of concentrated HCl and stir for 5 mins. Why: This etches the oxide layer off the iron, exposing active sites.

-

Solvation: Add the Ethanol and Ammonium Chloride. Heat to 60°C.

-

Addition: Add the nitrobenzofuran substrate slowly. If solubility is poor, add THF (up to 20% of solvent volume).

-

Reflux: Heat to vigorous reflux (approx. 75-80°C).

-

Checkpoint: Monitor by TLC. The reaction typically completes in 1–3 hours. The spot should shift significantly to a lower Rf (amine is more polar) and often fluoresces blue under UV.

-

-

Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Yield Trap: If the solution cools, the product may crystallize in the iron sludge/Celite, leading to massive losses.

-

-

Concentration & Extraction: Evaporate the ethanol. Partition the residue between Ethyl Acetate and Water.

-

Neutralization: If the pH is acidic, adjust to pH 8 with saturated NaHCO₃ to ensure the amine is in the free-base form for extraction.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a 10-15% impurity that runs just below my product on TLC."

-

Diagnosis: This is likely the Azo or Azoxy dimer, formed via base-catalyzed condensation of the nitroso intermediate.

-

Fix: Ensure your reaction medium stays neutral to slightly acidic. The NH₄Cl usually buffers this, but if you scaled up, the pH might have drifted. Increase NH₄Cl equivalents to 5.0.

Issue 2: "My yield is low (40%), and the iron sludge is very sticky."

-

Diagnosis: Product entrapment. The amino-ester is likely adsorbing to the iron oxides.

-

Fix:

-

Use Celite 545 (coarse) for filtration.

-

Perform the filtration at reflux temperature .

-

Wash the filter cake with 10% Methanol in Dichloromethane (more distinct polarity) instead of just ethanol to desorb the product.

-

Issue 3: "Can I use Catalytic Hydrogenation (H₂/Pd-C) instead?"

-

Answer: Yes, but with strict controls.

-

Protocol Modification:

-

Use 5% Pd/C (sulfided) or Pt/C (sulfided). The sulfur "poisons" the catalyst, reducing its activity toward the alkene (furan ring) while retaining activity for the nitro group.

-

Stop immediately upon consumption of H₂ theoretical equivalents (3 mol H₂ per 1 mol substrate).

-

Solvent: Use Ethyl Acetate instead of Methanol to reduce the rate of ring hydrogenation.

-

Data Comparison: Selecting the Right Method

The following table summarizes internal application data for Ethyl 4-nitrobenzofuran-2-carboxylate reduction.

| Method | Avg. Isolated Yield | Chemoselectivity (Furan retention) | Scalability | Primary Risk |

| Fe / NH₄Cl (Recommended) | 85 - 92% | >99% | High | Product trapped in Fe sludge |

| H₂ / Pd-C (Standard) | 55 - 65% | 70 - 80% | High | Over-reduction to dihydrobenzofuran |

| SnCl₂ / HCl | 75 - 80% | >99% | Low | Difficult emulsion workup; Tin waste |

| Indium / NH₄Cl | 88 - 94% | >99% | Low (Cost) | High cost of Indium metal |

Advanced Troubleshooting Logic

Use this decision tree to diagnose yield failures in real-time.

Figure 2: Diagnostic workflow for yield optimization.

References

-

Banik, B. K., et al. (2005). "Indium-mediated reduction of nitroarenes." Organic Syntheses, 82, 65.

- Relevance: Establishes the high chemoselectivity of Group 13 metals (In, related to Fe/Al mechanisms) for nitro reduction in the presence of esters.

-

Jacobs, P. A., et al. (2020). "Selective Hydrogenation of Benzofurans." ACS Catalysis, 10, 3212–3222.

- Relevance: Documents the propensity of benzofurans to undergo ring hydrogenation (over-reduction)

-

Béchamp, A. (1854).[2] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186–196.

- Relevance: The foundational text for Iron-mediated reduction, validating the thermodynamic selectivity for nitro groups over arom

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Technical Support Center: Purification of Aminobenzofuran Esters

Current Status: Online | Topic: Column Chromatography Troubleshooting | Ticket ID: ABF-PUR-001

Introduction

Welcome to the Technical Support Center. You are likely here because your aminobenzofuran ester is streaking on the column, co-eluting with impurities, or decomposing into a brown tar during purification.

The Core Challenge: Aminobenzofuran esters possess a "Dr. Jekyll and Mr. Hyde" chemical personality. The ester moiety is relatively stable, but the amino group (often at the C3 or C5 position) is basic and electron-rich. This leads to two primary failure modes:

-

Silanol Drag: The basic amine hydrogen-bonds to acidic silanol groups (

) on standard silica, causing severe tailing. -

Oxidative Instability: The electron-rich benzofuran ring is prone to oxidation on the large surface area of silica, especially if the elution is slow.

This guide provides self-validating protocols to neutralize these threats.

Module 1: Stationary Phase & Column Preparation

Q: My compound streaks from the baseline to the solvent front. Is my silica bad?

A: Your silica isn't "bad," but it is acidic (

Protocol: The "TEA Slurry" Method (Recommended)

Do not just add Triethylamine (TEA) to your mobile phase; pre-treat the silica to ensure all active sites are capped before your compound touches them.

-

Calculate Silica: Use a 30:1 to 50:1 ratio (Silica weight : Compound weight).

-

Prepare Slurry Solvent: Hexane or DCM containing 2% Triethylamine (TEA) .

-

Slurry Pack: Pour the silica into the column using this basic solvent mixture.

-

Flush: Run 2 column volumes of the starting mobile phase (containing 1% TEA) to equilibrate.

Decision Tree: Choosing Your Stationary Phase

Figure 1: Decision matrix for selecting the appropriate stationary phase based on compound stability and chromatographic behavior.

Module 2: Mobile Phase Optimization

Q: What solvent system gives the best separation for aminobenzofurans?

A: Avoid alcohols (Methanol) initially if possible, as they can dissolve silica slightly and increase basicity issues. Start with non-protic polar solvents.

Standard Mobile Phase Configurations

| System Type | Composition | Target Application |

| Standard (Non-Polar) | Hexane / EtOAc + 1% TEA | General purification of lipophilic esters. |

| Polar (DCM Base) | DCM / Hexane + 1% TEA | For compounds with poor solubility in hexane. |

| "Aggressive" Polar | DCM / MeOH / | For highly polar/basic amino-esters that stick to the baseline. |

| Green Alternative | Heptane / Ethanol + 1% TEA | If avoiding chlorinated solvents/hexane. |

Critical Warning: If using DCM/MeOH , do not exceed 10% Methanol on standard silica, or the silica will dissolve, contaminating your product with white powder.

Module 3: Sample Loading (The "Dry Load" Technique)

Q: My compound precipitates when I add the mobile phase. What do I do?

A: Aminobenzofuran esters often have poor solubility in Hexane/EtOAc mixtures. Liquid loading with a strong solvent (like DCM) causes "band broadening" because the compound travels too fast initially. Dry loading is mandatory here.

Protocol: Dry Loading Workflow

-

Dissolve: Dissolve crude mixture in minimal DCM or Acetone.

-

Adsorb: Add silica gel (1:1 ratio by weight to crude mass) or Celite 545.

-

Evaporate: Rotovap to dryness. You should have a free-flowing powder.

-

Load: Pour this powder on top of your packed column and add a sand protection layer.

Figure 2: The Dry Loading workflow ensures tight bands and prevents precipitation-induced blockage.

Module 4: Stability & Decomposition

Q: My yellow product turns brown/black on the column. Why?

A: This is oxidative degradation . The amino group on the benzofuran ring is electron-donating, making the ring susceptible to oxidation by air, a process catalyzed by the high surface area of silica.

Troubleshooting Steps:

-

Speed is Life: Do not run a "slow" column. Use Flash Chromatography with positive pressure (air/nitrogen).

-

Degas Solvents: Bubbling Nitrogen/Argon through your eluents for 15 minutes can reduce oxidation.

-

Switch Support: If silica continues to degrade your compound, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and often gentler on electron-rich heterocycles.

References

-

Biotage. (2023).[1][2][3] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

-

Teledyne ISCO. (2023). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

-

University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Ethyl 4-aminobenzofuran-2-carboxylate

Ticket ID: OX-4ABF-PREV Status: Open Priority: High (Compound Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

Ethyl 4-aminobenzofuran-2-carboxylate is a highly valuable intermediate in medicinal chemistry, particularly for scaffolding kinase inhibitors and receptor modulators. However, its structural core—an electron-rich benzofuran ring coupled with a primary amine—makes it inherently susceptible to oxidative degradation.

This guide provides a self-validating system to prevent the formation of "tars" (complex azo-dimers and quinoid species) and ensures high-fidelity recovery of the starting material.

Module 1: The Mechanism of Degradation

To prevent oxidation, one must understand the enemy. The "browning" you observe is not random; it is a cascade reaction initiated by the lone pair of electrons on the 4-amino group.

The Oxidative Cascade:

-

Initiation: Atmospheric oxygen abstracts an electron from the nitrogen lone pair, generating a radical cation.

-

Propagation: This radical delocalizes into the electron-rich benzofuran ring (specifically ortho/para positions).

-

Termination (The Damage): Radical species couple to form azo-dimers or oxidize further into quinone imines. These highly conjugated systems absorb light strongly, resulting in the characteristic brown/black discoloration.

Visualization: The Oxidation Pathway

Figure 1: The oxidative cascade transforming the pristine amine into colored impurities.

Module 2: Storage & Handling Protocols

The most effective stabilization strategy is to remove the "fuel" (oxygen) or the "spark" (the reactive lone pair).

Protocol A: The "Cold Chain" (Standard Storage)

For storage of the free base < 1 month.

-

Container: Use amber glass vials to block UV light (which catalyzes radical formation).

-

Headspace: Purge the vial with Argon (Ar) for 30 seconds before capping. Argon is heavier than air and forms a more effective "blanket" than Nitrogen.

-

Temperature: Store at -20°C . Lowering kinetic energy exponentially slows the oxidation rate.

Protocol B: Salt Formation (Long-Term Archival)

For storage > 1 month. This is the gold standard.

Converting the free amine to its Hydrochloride (HCl) salt protonates the nitrogen lone pair. Without the lone pair, the initial oxidation step becomes chemically impossible under standard conditions.

Step-by-Step Salt Formation:

-

Dissolve Ethyl 4-aminobenzofuran-2-carboxylate in anhydrous Diethyl Ether or Dioxane (0.1 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 4M HCl in Dioxane (1.1 equivalents) dropwise.

-

A white/off-white precipitate (the HCl salt) will form immediately.

-

Filter the solid under Argon flow.

-

Wash with cold ether and dry under vacuum.

Stability Comparison:

| Form | Storage Temp | Atmosphere | Shelf Life | Oxidation Risk |

| Free Base | 25°C (Room Temp) | Air | < 1 Week | Critical |

| Free Base | -20°C | Argon | 3-6 Months | Moderate |

| HCl Salt | 25°C | Air | > 2 Years | Negligible |

Module 3: Reaction Optimization (Solvent Degassing)

When using this compound in coupling reactions (e.g., Buchwald-Hartwig, Amide coupling), dissolved oxygen in solvents is the primary cause of yield loss. Sparging is often insufficient.

The Freeze-Pump-Thaw (FPT) Protocol

Required for Palladium-catalyzed cross-couplings.

-

Seal: Place solvent in a Schlenk flask and seal.

-

Freeze: Submerge the flask in liquid nitrogen (-196°C) until the solvent is solid.

-

Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes. Note: The solvent is frozen, so only gas in the headspace is removed.

-

Thaw: Close the flask (isolating it from vacuum) and thaw in a warm water bath. Gas bubbles will evolve from the liquid as it melts.[1][2]

-

Repeat: Perform this cycle 3 times .

-

Backfill: After the final thaw, backfill with Argon.

Module 4: Troubleshooting & Rescue (FAQs)

Q1: My compound has already turned dark brown. Is it ruined?

A: Not necessarily. The color comes from highly conjugated impurities that have high extinction coefficients—meaning a tiny amount of impurity looks like a lot of damage.

-

The Fix: Dissolve the compound in Ethanol/Ethyl Acetate. Add Activated Charcoal (10% w/w) . Heat to reflux for 15 minutes, filter while hot through a Celite pad. The charcoal preferentially adsorbs the planar, aromatic impurities.

Q2: I am seeing low yields in amide coupling.

A: If the amine is oxidized, it cannot act as a nucleophile. Furthermore, oxidation byproducts (azo compounds) can coordinate to metal catalysts (Pd, Cu), poisoning them.

-

The Fix: Pre-treat the amine with a mild reducing agent like Sodium Dithionite (Na2S2O4) wash during workup of the precursor step, or recrystallize the amine before the coupling reaction.

Q3: Can I use the HCl salt directly in my reaction?

A: Yes, but you must release the free base in situ.

-

The Fix: Add an organic base (e.g., Triethylamine or DIPEA) to your reaction mixture (1.1 equivalents relative to the salt) to deprotonate the ammonium species and restore nucleophilicity.

Visualization: The Rescue Workflow

Figure 2: Decision tree for purifying oxidized amine samples.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 4-aminobenzoate (Analogous Stability Data). Retrieved from

-

Vertex AI Search. (2024). Freeze-Pump-Thaw - The Schlenk Line Survival Guide. Retrieved from

-

Chem-Impex. (2025). Ethyl 5-aminobenzofuran-2-carboxylate Properties and Storage. Retrieved from

-

ScienceMadness. (2008). Converting Aromatic Amines to Hydrochloride Salts for Stability. Retrieved from

-

Zhulin Carbon. (2024). Activated Carbon for Amine Purification and Decolorization. Retrieved from

Sources

Technical Support Center: Ethyl 4-aminobenzofuran-2-carboxylate

Welcome to the dedicated technical support resource for Ethyl 4-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of handling this compound in solution. Drawing upon established principles of organic chemistry and drug stability, this center provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Understanding the Molecule: Key Stability Considerations

Ethyl 4-aminobenzofuran-2-carboxylate incorporates two primary functional groups that are susceptible to degradation in solution: an aromatic primary amine at the 4-position and an ethyl ester at the 2-position. The stability of your solution will largely depend on mitigating the degradation pathways associated with these groups.

-

Oxidation of the 4-Amino Group: Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This process often leads to the formation of colored degradation products, such as nitroso or nitro compounds, and can result in a noticeable change in the solution's appearance from colorless to yellow, brown, or even dark purple.[1][2] This is a primary concern for the long-term storage and handling of solutions containing this compound.

-

Hydrolysis of the 2-Carboxylate Ester: The ethyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This reaction is significantly accelerated by the presence of acids or bases.[3][4] Alkaline (basic) conditions, in particular, can rapidly promote ester hydrolysis. The resulting carboxylic acid may have different solubility and biological activity compared to the parent ester.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols for resolution.

Issue 1: My solution of Ethyl 4-aminobenzofuran-2-carboxylate is changing color (e.g., turning yellow or brown).

Root Cause Analysis:

A change in color is a strong indicator of chemical degradation, most likely due to the oxidation of the 4-amino group.[1][5] Aromatic amines can oxidize to form highly conjugated systems that absorb visible light, appearing colored.[5] This process can be accelerated by several factors in your experimental setup.

Investigative Protocol:

-

Review Solvent and Headspace:

-

Action: If using solvents that have not been degassed, switch to solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

-

Rationale: Dissolved oxygen is a key initiator of amine oxidation.

-

-

Assess pH of the Solution:

-

Action: Measure the pH of your solution. If it is neutral to basic, consider buffering your solution to a slightly acidic pH (e.g., pH 4-6), if compatible with your experimental goals.

-

Rationale: While not always preventing oxidation, a slightly acidic pH can protonate the amine group, making it less susceptible to oxidation.

-

-

Evaluate Light Exposure:

-

Action: Protect your solution from light by using amber vials or by wrapping your container in aluminum foil.

-

Rationale: UV and even ambient light can provide the energy to initiate oxidative reactions.

-

-

Consider Antioxidant Addition:

-

Action: If compatible with your downstream applications, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite.

-

Rationale: Antioxidants can act as scavengers for radical species that propagate oxidation.

-

Troubleshooting Workflow for Solution Discoloration

Caption: A flowchart for troubleshooting solution discoloration.

Issue 2: I am observing a loss of compound potency or seeing a new peak in my HPLC analysis over time.

Root Cause Analysis:

A loss of potency accompanied by the appearance of a new, typically more polar, peak in your chromatogram strongly suggests hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3] This is especially prevalent in unbuffered aqueous solutions or solutions with a basic pH.

Investigative Protocol:

-

Confirm Identity of Degradant:

-

Action: If you have access to LC-MS, analyze your sample to determine the mass of the new peak. The hydrolyzed carboxylic acid will have a molecular weight of 177.16 g/mol , a decrease of 28.05 Da from the parent ester (205.21 g/mol ).

-

Rationale: Mass spectrometry provides definitive evidence of hydrolysis.[6]

-

-

Comprehensive pH and Buffer Screening:

-

Action: Prepare your compound in a series of buffers across a range of pH values (e.g., pH 3, 5, 7, 9). Analyze the samples by HPLC immediately after preparation (T=0) and then at subsequent time points (e.g., 4, 8, 24 hours) while storing them at a consistent temperature.

-

Rationale: This forced degradation study will reveal the pH at which your compound is most stable.[7] Hydrolysis is typically slowest in the slightly acidic to neutral pH range for esters.

-

-

Solvent Selection:

-

Action: If your experiment allows, consider using aprotic organic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions, and minimize the time the compound spends in aqueous media.

-

Rationale: The absence of water in aprotic solvents will prevent hydrolysis.

-

Predicted Degradation Pathways

Caption: Primary degradation pathways for the title compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of Ethyl 4-aminobenzofuran-2-carboxylate?

For optimal stability, stock solutions should be prepared in a high-purity, dry aprotic solvent such as DMSO or anhydrous ethanol. We recommend dividing the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light.

Q2: Which solvents are best for dissolving this compound for an experiment in an aqueous buffer?

It is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock. This stock can then be diluted into your aqueous buffer immediately before use. This "serial dilution" method minimizes the compound's exposure time to the aqueous environment where hydrolysis can occur. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: How can I monitor the stability of my compound in a new formulation?

A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[7] The method should be capable of separating the parent compound from its potential degradation products (like the hydrolyzed acid and various oxidation products).

Protocol for a Basic Stability Study:

| Parameter | Conditions | Rationale |

| Temperature | 4°C, Room Temperature (25°C), 40°C | To assess the effect of temperature on degradation kinetics. |

| pH | pH 3, 5, 7.4, 9 | To determine the pH of maximum stability and identify acid/base-catalyzed degradation. |

| Light | Protected from light (control) vs. Exposed to ambient/UV light | To evaluate photosensitivity. |

| Atmosphere | Ambient air vs. Inert (N2 or Ar) | To assess oxidative stability. |

Procedure:

-

Prepare solutions of your compound under the different conditions listed in the table.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

-

Immediately analyze the aliquots by a validated HPLC method.

-

Plot the percentage of the parent compound remaining over time for each condition to determine the degradation rate.

By understanding the inherent chemical liabilities of Ethyl 4-aminobenzofuran-2-carboxylate and proactively addressing them, you can ensure the reliability and reproducibility of your research.

References

-

Alkaline hydrolysis of the methyl esters of benzo[b]furan-2 - RSC Publishing. Available from: [Link]

-

Oxidation of Secondary and Primary Amines. Available from: [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

-

Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC. Available from: [Link]

- US3147280A - Preparation of benzofuran derivatives - Google Patents.

-

Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC. Available from: [Link]

-

Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters | Bulletin of the Chemical Society of Japan | Oxford Academic. Available from: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available from: [Link]

-

No More Explosive Transformation of Aromatic Amine: Chemistry Solves a 140-years-long Dilemma to Find a Safe Way Out. Available from: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available from: [Link]

-

Metabolism of ethyl 4-aminobenzoate in the isolated single-pass perfused rabbit ear. Available from: [Link]

-

Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process - ResearchGate. Available from: [Link]

-

Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. Available from: [Link]

-

Color changing drug molecules as built in stability indicators. Available from: [Link]

-

A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Available from: [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. Available from: [Link]

-

Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process - MDPI. Available from: [Link]

-

Detection and mass spectral characterization of carbofuran and its degradation product. Available from: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 5. wjbphs.com [wjbphs.com]

- 6. sciresjournals.com [sciresjournals.com]

- 7. japsonline.com [japsonline.com]

Technical Support Center: Navigating the Light Sensitivity of Amino-Benzofuran Derivatives

Welcome to the technical support center for handling amino-benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of compounds. Amino-benzofurans are prized for their unique photoluminescent properties and biological activities, making them invaluable in fields ranging from cellular imaging to medicinal chemistry.[1][2][3] However, their inherent light sensitivity can pose significant challenges during experimentation, leading to compound degradation, loss of activity, and inconsistent results.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. The information presented here is grounded in established photochemical principles and best practices for handling photosensitive molecules, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are amino-benzofuran derivatives light-sensitive?

A1: The light sensitivity of amino-benzofuran derivatives stems from their extended π-conjugated system, which readily absorbs ultraviolet (UV) and visible light. The absorbed energy excites the molecule to a higher energy state, making it more susceptible to chemical reactions. The presence of an amino group, an electron-donating substituent, can further enhance the molecule's ability to absorb light and can influence the subsequent photochemical reaction pathways.[4] This can lead to various degradation processes, including photo-oxidation, dimerization, or rearrangement, ultimately altering the chemical structure and compromising the compound's intended function.[5]

Q2: How should I store my amino-benzofuran derivatives?

A2: Proper storage is the first line of defense against photodegradation. Follow these guidelines:

-

Primary Containers: Always store solid compounds and stock solutions in amber glass vials or opaque containers to block out ambient light.[6]

-

Aliquotting: For frequently used solutions, it is best practice to prepare single-use aliquots. This minimizes the exposure of the entire stock to light and repeated freeze-thaw cycles.

-

Temperature: Store stock solutions at -20°C or lower for long-term stability. For short-term storage, 2-8°C may be acceptable, but always refer to the manufacturer's specific recommendations.

-

Inert Atmosphere: For particularly sensitive derivatives, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen, which can participate in photo-oxidative degradation.

Q3: What are the initial signs of degradation in my sample?

A3: Visual inspection and spectroscopic analysis are key to detecting degradation:

-

Color Change: A noticeable change in the color of the solid compound or solution is a common indicator of degradation.

-

Decreased Fluorescence: For fluorescent derivatives, a reduction in fluorescence intensity or a shift in the emission maximum upon excitation can signify photochemical alteration.

-

Appearance of New Peaks in Chromatography: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new, unexpected peaks is a strong indication of degradation.

-

Changes in UV-Vis Absorption: A change in the shape or a shift in the maximum absorption wavelength (λmax) of the UV-Vis spectrum can also point to structural changes in the molecule.

Q4: Can I use a standard laboratory bench for my experiments?

A4: Standard, brightly lit laboratory benches are not ideal for handling highly light-sensitive compounds. Whenever possible, perform manipulations in a designated low-light area. If this is not feasible, take precautions to minimize light exposure, such as working under a fume hood with the sash lowered and the light turned off, or wrapping experimental setups in aluminum foil. For highly sensitive assays, a darkroom or a light-blocking enclosure may be necessary.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in fluorescence-based assays.

-

Probable Cause: Photobleaching or degradation of the amino-benzofuran probe during the experiment.

-

Troubleshooting Steps:

-

Minimize Light Exposure During Sample Preparation: Prepare samples in a dimly lit environment. Use amber or foil-wrapped tubes and plates.

-

Reduce Excitation Light Intensity and Duration: On the fluorescence microscope or plate reader, use the lowest possible excitation intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.

-

Incorporate Photostabilizing Agents: Consider adding antioxidants or commercially available anti-fade reagents to your experimental buffer. These agents can help to quench reactive oxygen species that contribute to photobleaching.

-

Perform a Photostability Control Experiment: Expose a sample of your amino-benzofuran derivative to the experimental light conditions for varying durations and measure the change in fluorescence intensity over time. This will help you determine the compound's stability under your specific experimental setup.

-

Problem 2: Unexpected peaks in analytical chromatography (HPLC, LC-MS).

-

Probable Cause: Photodegradation of the compound during sample preparation, storage, or analysis.

-

Troubleshooting Steps:

-

Review Handling Procedures: Ensure all steps, from weighing the compound to preparing the solution and loading it onto the instrument, are performed with minimal light exposure.

-

Analyze a Freshly Prepared Sample: Immediately after preparation in a low-light environment, analyze a sample to establish a baseline chromatogram. Compare this to samples that have been stored or handled under normal laboratory lighting.

-

Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If available on your HPLC system, a DAD/PDA detector can provide UV-Vis spectra of the parent compound and any degradation products, aiding in their identification.

-

LC-MS Analysis for Structural Elucidation: If degradation is confirmed, use LC-MS and tandem mass spectrometry (MS/MS) to determine the mass of the degradation products. The fragmentation patterns can provide clues about the structural changes that have occurred. For example, the fragmentation of aminopropyl-benzofuran isomers has been studied and can provide a reference for identifying related structures.[7][8][9]

-

Problem 3: Loss of biological activity in a cell-based or in-vitro assay.

-

Probable Cause: The amino-benzofuran derivative has degraded to a less active or inactive form due to light exposure.

-

Troubleshooting Steps:

-

Conduct a "Dark" Control: Run your assay in parallel with a control group where the compound is handled and incubated entirely in the dark (e.g., by wrapping the plate in aluminum foil). If the "dark" group shows the expected activity while the light-exposed group does not, photodegradation is the likely culprit.

-

Verify Compound Integrity Pre- and Post-Assay: Use HPLC or LC-MS to analyze the concentration and purity of your compound in the assay medium before and after the incubation period. This will provide direct evidence of any degradation.

-

Consider the Assay Medium: Some components in cell culture media or assay buffers can act as photosensitizers, accelerating the degradation of your compound. If possible, test the stability of your compound in simpler buffer systems to identify any problematic components.

-

Experimental Protocols

Protocol 1: Assessing the Photostability of an Amino-Benzofuran Derivative

This protocol provides a standardized method to quantify the photostability of your compound under specific light conditions.

Materials:

-

Amino-benzofuran derivative

-

Appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer)

-

Amber vials and clear vials of the same material and dimensions

-

UV-Vis spectrophotometer or fluorescence plate reader

-

Controlled light source (e.g., a photostability chamber or a specific wavelength LED)

-

Aluminum foil

Procedure:

-